molecular formula C10H10ClN3O2 B15058845 5-chloro-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole

5-chloro-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B15058845
M. Wt: 239.66 g/mol
InChI Key: GOCOKIJBGOQZHG-UHFFFAOYSA-N
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Description

5-chloro-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with 4-chloronitrobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like 2-propanol under nitrogen flow . The resulting product is then subjected to further reactions to form the desired triazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-chloro-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-chloro-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both chloro and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

5-chloro-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3O2/c1-15-7-4-3-6(5-8(7)16-2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H,12,13,14)

InChI Key

GOCOKIJBGOQZHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=N2)Cl)OC

Origin of Product

United States

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